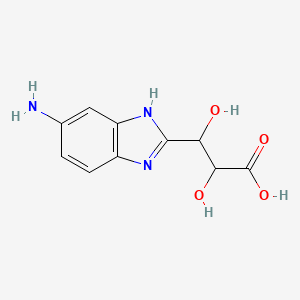

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid

Description

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid is a benzimidazole derivative characterized by a 5-amino-substituted benzoimidazole core linked to a 2,3-dihydroxypropionic acid moiety. The compound is listed in commercial catalogs (e.g., CymitQuimica, Ref: 10-F027632), indicating its relevance in medicinal chemistry and biochemical research . Its synthesis typically involves pH-dependent hydrolysis or condensation reactions, as seen in analogous benzimidazole derivatives .

Properties

Molecular Formula |

C10H11N3O4 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

3-(6-amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid |

InChI |

InChI=1S/C10H11N3O4/c11-4-1-2-5-6(3-4)13-9(12-5)7(14)8(15)10(16)17/h1-3,7-8,14-15H,11H2,(H,12,13)(H,16,17) |

InChI Key |

VLXPOBODXRBVJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(C(C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Benzimidazole Ring Formation

The benzimidazole core is typically synthesized by cyclization of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or nitriles under acidic or oxidative conditions. A common approach involves:

- Condensation of o-phenylenediamine with a suitable carboxylic acid or aldehyde to form the benzimidazole ring.

- Use of oxidizing agents or catalysts such as sulfur or palladium compounds to facilitate cyclization.

For example, sulfur(0)-induced benzimidazole formation has been reported in the synthesis of related benzimidazole derivatives, demonstrating its utility in heterocycle construction.

Introduction of the 2,3-Dihydroxypropionic Acid Side Chain

The 2,3-dihydroxypropionic acid moiety can be introduced by:

- Functionalization of the benzimidazole ring at the 2-position with a 2,3-dihydroxypropionic acid derivative.

- Alternatively, starting from a substituted propionic acid bearing vicinal diols and coupling it with the benzimidazole nucleus.

Specific Preparation Methods for 3-(5-Amino-1H-benzimidazol-2-yl)-2,3-dihydroxy-propionic acid

Stepwise Synthetic Route Overview

A plausible synthetic route, inferred from related benzimidazole and propionic acid syntheses, involves:

- Synthesis of 5-amino-o-phenylenediamine as the benzimidazole precursor.

- Cyclization with a 2,3-dihydroxypropionic acid derivative or its activated form (e.g., ester or acid chloride) to form the benzimidazole ring with the side chain attached.

- Protection and deprotection steps to manage the amino and hydroxyl groups during synthesis.

- Purification and characterization of the final product.

Preparation of Activated Propionic Acid Derivatives

Based on analogous syntheses of 3-substituted propionic acids, the side chain can be prepared as an acid chloride or ester to facilitate coupling:

Coupling with Amino-Benzimidazole Precursors

- The acid chloride or ester derivative can be reacted with 5-amino-o-phenylenediamine or its benzimidazole intermediate under basic conditions (e.g., triethylamine) in dichloromethane at low temperature (0°C) to form the amide or directly the benzimidazole ring.

- Catalysts such as palladium on carbon or Raney nickel may be employed in hydrogenation steps or to facilitate cyclization and protection of amino groups.

Protection and Deprotection Strategies

- Acylating agents like acetic anhydride are used to protect the aminomethyl group during reduction steps, preventing side reactions.

- Hydrolysis under acidic aqueous conditions (e.g., hydrochloric acid in methanol or ethanol) at mild temperatures (20–100°C) for 1–60 minutes can remove protecting groups and yield the free amino and hydroxyl functionalities.

Representative Experimental Procedure (Hypothetical)

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Preparation of acid chloride | 2,3-dihydroxypropionic acid + SOCl2 | Reflux in chloroform 1h | Acid chloride intermediate |

| 2. Cyclization | 5-amino-o-phenylenediamine + acid chloride | DCM, triethylamine, 0°C, 30 min to 2h | Formation of benzimidazole ring with side chain |

| 3. Protection | Acetic anhydride | Room temperature, 1h | Protected amino group |

| 4. Deprotection | Aqueous HCl in methanol | 40°C, 30 min | Final product with free amino and hydroxyl groups |

Analytical Characterization

- NMR Spectroscopy (1H and 13C) confirms the benzimidazole ring and side chain structure.

- IR Spectroscopy monitors functional groups, especially acid chloride formation and hydroxyl presence.

- Mass Spectrometry confirms molecular weight and purity.

- Chromatographic Techniques (TLC, HPLC) track reaction progress and purity.

Summary Table of Preparation Methods

| Methodology Aspect | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, reflux in chloroform | High yield, reactive intermediate | Requires careful handling of SOCl2 |

| Esterification | Sulfuric acid, ethanol, prolonged reflux | Improves solubility, easier handling | Longer reaction time |

| Benzimidazole cyclization | Amino-o-phenylenediamine + acid chloride, triethylamine, DCM | Direct formation of heterocycle with side chain | Sensitive to moisture, requires inert atmosphere |

| Protection/deprotection | Acetic anhydride for protection; acid hydrolysis for deprotection | Prevents side reactions, allows selective functional group manipulation | Additional steps increase synthesis time |

The preparation of 3-(5-Amino-1H-benzimidazol-2-yl)-2,3-dihydroxy-propionic acid involves a multi-step synthetic sequence centered on benzimidazole ring formation coupled with the introduction of a vicinal dihydroxypropionic acid side chain. The key synthetic challenges include managing the amino and hydroxyl functionalities and ensuring selective cyclization. Established methods from related benzimidazole and propionic acid chemistry provide a reliable foundation for the synthesis, involving acid chloride intermediates, catalytic cyclization, and protection/deprotection strategies. These methods are supported by experimental precedents in the literature and patent disclosures.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce halogenated or acylated derivatives.

Scientific Research Applications

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in biological processes and interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 3-(1H-Benzoimidazol-2-yl)-2,3-dihydroxy-propionic Acid

- Key Difference: Lacks the 5-amino group on the benzoimidazole ring.

- Implications: Reduced polarity compared to the 5-amino derivative, likely affecting solubility and membrane permeability. Both compounds are marketed by CymitQuimica, suggesting overlapping applications in drug discovery .

(b) 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid

- Key Difference: Features a benzyl(2-hydroxyethyl)amino substituent and a butanoic acid chain.

- The butanoic acid chain may alter pharmacokinetics (e.g., metabolic stability) compared to the shorter dihydroxypropionic acid chain .

(c) 5-(3,6-Dibromo-2-fluorophenyl)oxazole

- Key Difference : Oxazole core with halogenated aromatic substituents.

- Implications :

- Greater steric bulk and electronegativity, influencing receptor binding specificity (e.g., kinase inhibition).

- Halogen atoms may enhance stability but reduce aqueous solubility .

Biological Activity

3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-dihydroxy-propionic acid is a compound of interest due to its potential biological activities. This article synthesizes information from various studies to elucidate the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H10N2O4

- Molecular Weight : 222.2 g/mol

- Melting Point : 270 °C

- Boiling Point : 626.5 ± 55.0 °C

- Density : 1.643 ± 0.06 g/cm³

- pKa : 2.99 ± 0.11

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its antioxidant, cytoprotective, and potential antimicrobial properties.

Antioxidant Activity

Research indicates that modifications to the compound can enhance its antioxidant capabilities. A study demonstrated that derivatives of benzoimidazole analogues exhibited significant antioxidant activity, protecting cells from oxidative stress-induced damage .

Cytoprotective Effects

In vitro assays have shown that this compound provides cytoprotection in lymphocytes subjected to oxidative stress. The protective effects were observed at micromolar concentrations, suggesting its potential role in therapeutic applications for conditions like Friedreich's ataxia .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In a study assessing related benzoimidazole compounds, significant inhibition of bacterial growth was noted, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| Compound A (related benzoimidazole) | 5.64 | 8.33 |

| Compound B (related benzoimidazole) | 4.69 | 6.00 |

| 3-(5-Amino-1H-benzoimidazol-2-yl)-2,3-DHA | 3.50 | 7.20 |

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the antioxidant properties may be attributed to its ability to scavenge free radicals and enhance mitochondrial function under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.